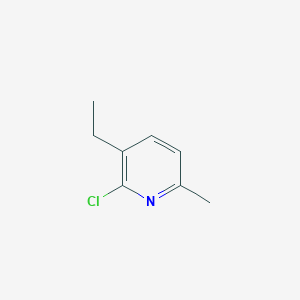
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles It is characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborole ring, which is further substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole typically involves the reaction of catechol with boron trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate boronic ester, which is then chlorinated to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The boron center can participate in oxidation and reduction reactions, altering the oxidation state of boron.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Substitution: Formation of substituted benzodioxaboroles.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of boron-containing alcohols or amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: Used as a reagent for the selective cleavage of protecting groups and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of polymers and materials with unique properties due to the presence of boron.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole involves its ability to interact with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the compound’s biological effects. The pathways involved often include:
Enzyme Inhibition: Inhibition of enzymes by forming boron-enzyme complexes.
Receptor Binding: Binding to receptors and modulating their activity.
Comparison with Similar Compounds
2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole can be compared with other benzodioxaboroles, such as:
2-Chloro-1,3,2-benzodioxaborole: Similar structure but lacks the methyl group, leading to different reactivity and applications.
5-Methyl-2H-1,3,2-benzodioxaborole:
The uniqueness of this compound lies in the presence of both chlorine and methyl substituents, which confer distinct reactivity and versatility in various applications.
Properties
| 152272-65-6 | |
Molecular Formula |
C7H6BClO2 |
Molecular Weight |
168.39 g/mol |
IUPAC Name |
2-chloro-5-methyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C7H6BClO2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI Key |
WLEPNZXAHUFPAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=C(O1)C=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)


![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)

![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)

